molecular formula C13H20N2O2S B14452236 N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea CAS No. 74548-48-4

N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea

Cat. No.: B14452236
CAS No.: 74548-48-4
M. Wt: 268.38 g/mol
InChI Key: UYBLDBOHWQNBLI-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and a phenylethyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylthiourea: Similar structure but with ethyl groups instead of hydroxyethyl groups.

    N,N-Dimethylthiourea: Contains methyl groups instead of hydroxyethyl groups.

    N,N-Bis(2-hydroxyethyl)thiourea: Lacks the phenylethyl group.

Uniqueness

N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both hydroxyethyl and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

74548-48-4

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C13H20N2O2S/c1-11(12-5-3-2-4-6-12)14-13(18)15(7-9-16)8-10-17/h2-6,11,16-17H,7-10H2,1H3,(H,14,18)

InChI Key

UYBLDBOHWQNBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N(CCO)CCO

Origin of Product

United States

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